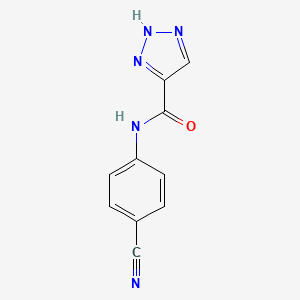

N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyanophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)13-10(16)9-6-12-15-14-9/h1-4,6H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRIUKNUUDTAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

-

Introduction of the Cyano Group: : The cyano group is usually introduced through a nucleophilic substitution reaction. For instance, 4-bromobenzonitrile can be used as a starting material, which undergoes a substitution reaction with sodium azide to form 4-azidobenzonitrile.

-

Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition step, and automated systems for purification and isolation of the final product to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of synthesized triazole derivatives were screened against 60 cancer cell lines, showing growth inhibition ranging from 55% to 95% at a concentration of 10 μM . The structural modifications in the triazole ring enhance the anticancer properties, making these compounds promising candidates for novel cancer therapies.

α-Glucosidase Inhibition

N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide derivatives have also been evaluated for their potential as α-glucosidase inhibitors. A study found that these compounds exhibited varying degrees of inhibition with IC50 values ranging from 1.00 to 271.17 µM, demonstrating their potential as therapeutic agents for managing diabetes by delaying carbohydrate absorption .

PXR Modulation

The compound has shown promise as a modulator of the pregnane X receptor (PXR), which is critical in drug metabolism and transport. Some derivatives have been identified as potent antagonists with low nanomolar IC50 values for binding and cellular activity . This modulation can lead to reduced adverse drug reactions by influencing the metabolic pathways of co-administered drugs.

Synthesis Techniques

The synthesis of this compound involves various methodologies including click chemistry, which allows for the efficient formation of triazole rings via the reaction between azides and alkynes . This approach not only simplifies the synthesis process but also enhances the yield and purity of the final products.

Data Tables and Case Studies

| Application Type | Target Activity | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Growth Inhibition | 55% - 95% inhibition at 10 μM | 2022 |

| Enzyme Inhibition | α-Glucosidase | IC50 = 1.00 - 271.17 µM | 2022 |

| PXR Modulation | Drug Metabolism | Low nanomolar IC50 values | 2022 |

Mechanism of Action

The mechanism by which N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the cyano and carboxamide groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Triazole Carboxamides with Aryl Substituents

- N-(4-Diethylaminophenyl)-1H-1,2,3-triazole-5-carboxamide (SI60): The diethylamino group is electron-donating, enhancing solubility in polar solvents. Higher melting point (173.9–175.5 °C) compared to cyanophenyl analogs, attributed to stronger intermolecular interactions via the amine group .

- N-(3-Trifluoromethylphenyl)-1H-1,2,3-triazole-5-carboxamide (19c) :

- Melting point: 110.9–111.5 °C, reflecting moderate packing efficiency .

Pyrazole Carboxamides

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p): Pyrazole core replaces triazole, altering hydrogen-bonding capacity. Chloro and methyl groups enhance hydrophobicity; e.g., 3d (4-fluorophenyl) has a high melting point (181–183 °C) due to halogen-driven packing .

Hybrid Structures

- 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide :

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Trends | Key Interactions |

|---|---|---|---|

| N-(4-Cyanophenyl)-triazole-5-carboxamide | Not reported | Low in water, high in DMSO | H-bonding (amide, cyano) |

| SI60 (diethylamino analog) | 173.9–175.5 | Moderate in DCM | Dipole-dipole (amine) |

| 3d (4-fluorophenyl pyrazole) | 181–183 | Low in chloroform | Halogen bonding (F) |

| 15f (phenoxyphenyl triazole) | 110.9–111.5 | High in ethyl acetate | π-π stacking (phenoxy) |

- The cyanophenyl group’s electron-withdrawing nature reduces solubility in non-polar solvents but enhances stability in acidic conditions .

- Fluorinated analogs (e.g., 3d) exhibit higher melting points due to dense crystal packing from halogen interactions .

Biological Activity

N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a well-established method for creating triazole derivatives. The presence of the cyanophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

1. Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit promising antitumor activities. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | NCI-H1299 | 4.42 ± 0.24 |

| 4c | A549 | 3.94 ± 0.01 |

| 4c | NCI-H1437 | 1.56 ± 0.06 |

These compounds induce apoptosis in cancer cells by modulating key apoptotic pathways, including upregulation of cleaved-caspase 3 and downregulation of Bcl-2 proteins .

2. Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on enzymes such as α-glucosidase. The inhibition potency can be quantified using IC50 values:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 9e | α-glucosidase | 1.00 ± 0.01 |

The structural modifications in the triazole derivatives significantly influence their enzyme inhibition capabilities .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptotic cell death by activating caspases and inhibiting anti-apoptotic proteins.

- Enzyme Interaction : Binding to active sites of enzymes like α-glucosidase leads to competitive inhibition, reducing substrate conversion rates.

Case Study: Anticancer Efficacy

A study focusing on the anticancer efficacy of triazole derivatives reported that compounds with similar structures to this compound exhibited significant cytotoxicity against lung cancer cell lines (NCI-H1299, A549). The study highlighted that these compounds could effectively inhibit cell proliferation and induce apoptosis through specific signaling pathways .

Case Study: Enzyme Inhibition

Another research effort evaluated a series of triazole compounds for their ability to inhibit α-glucosidase. The results indicated that structural modifications significantly impacted the inhibitory activity, with some derivatives achieving IC50 values lower than established inhibitors like acarbose .

Q & A

Q. What are the optimized synthetic routes for N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide, and how can intermediates be characterized?

The compound is synthesized via condensation of 4-cyanophenyl isothiocyanate with hydrazine monohydrate to form N-(4-cyanophenyl)hydrazinecarbothioamide (I), followed by reaction with aromatic aldehydes to yield thiosemicarbazone derivatives. Key intermediates are characterized using elemental analysis, NMR, and mass spectrometry to confirm purity and structural integrity. Reaction conditions (e.g., solvent, temperature) significantly influence yields and byproduct formation .

Q. How can researchers address low aqueous solubility during biological assays involving this compound?

Low solubility can be mitigated using co-solvents (e.g., DMSO or PEG-400) or structural modifications such as introducing hydrophilic groups (e.g., hydroxyl or amine substituents). Solubility enhancements should be validated via UV-Vis spectroscopy or HPLC to ensure compound stability and activity retention .

Q. What spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

- 1H/13C NMR : To verify substituent positions and aromatic ring functionalization.

- FT-IR : Confirms the presence of triazole C-N stretches (~1,500 cm⁻¹) and carboxamide C=O (~1,650 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-referencing with computed data (e.g., PubChem entries) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, assay conditions (e.g., pH, serum proteins), or off-target effects. Strategies include:

- Dose-response profiling to identify activity thresholds.

- Comparative studies using isogenic cell lines or knockout models to isolate target pathways.

- Metabolic stability assays (e.g., liver microsomes) to assess bioavailability differences .

Q. What computational approaches are effective for predicting the compound’s interaction with enzymatic targets?

- Molecular Docking (AutoDock, Glide) : Models binding poses within active sites (e.g., carbonic anhydrase or histone deacetylase).

- Pharmacophore Modeling : Identifies critical functional groups (e.g., triazole ring for hydrogen bonding).

- MD Simulations : Evaluates binding stability over time. Validate predictions with SPR or ITC binding assays .

Q. How can crystallography tools like SHELXL improve structural refinement of this compound?

SHELXL enables high-resolution refinement of X-ray diffraction data by optimizing anisotropic displacement parameters and handling twinned crystals. Use WinGX for data integration and ORTEP for visualizing anisotropic thermal ellipsoids. Key steps include:

- Hydrogen placement via riding models.

- Twinning detection using Hooft statistics.

- Validation with R-factor and electron density maps .

Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and selectivity?

Comparative SAR studies show:

- Electron-withdrawing groups (e.g., -CN, -Br) enhance enzyme affinity but may reduce solubility.

- Cyclopentyl or aromatic substituents improve membrane permeability.

- Methoxy groups increase metabolic stability but may lower potency. Use QSAR models to prioritize analogs .

Q. What preclinical assays are essential for evaluating toxicity and selectivity?

- Cytotoxicity : MTT/WST-1 assays in normal vs. cancer cell lines.

- hERG inhibition : Patch-clamp assays to assess cardiac risk.

- Microsomal stability : Predict in vivo clearance.

- Selectivity profiling : Kinase/GPCR panels to identify off-target effects .

Q. How can researchers ensure reproducibility in synthesizing and testing derivatives?

- Standardized protocols : Detailed reaction conditions (e.g., inert atmosphere, exact stoichiometry).

- Batch-to-batch analysis : HPLC purity checks and NMR consistency.

- Open-data practices : Share raw crystallography data (CIF files) and assay methodologies .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization

Table 2: Computational Tools for Target Interaction Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.